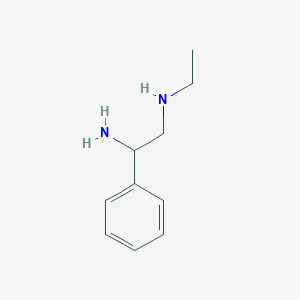

(2-Amino-2-phenylethyl)(ethyl)amine

概要

説明

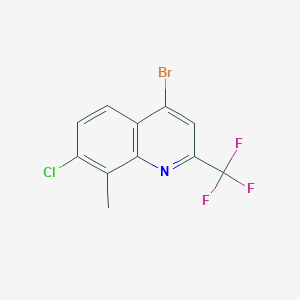

“(2-Amino-2-phenylethyl)(ethyl)amine” is a derivative of 2-Phenylethylamine, which is a water-soluble amine with a fishy odor . It is often referred to simply as “phenethylamine” and occurs widely in nature: in animals, plants, fungi, and bacteria alike .

Synthesis Analysis

The synthesis of 2-Phenylethylamine was first achieved in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University via the reduction of benzyl cyanide with sodium in ethanol . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis

The nitrogen atom in amines like “this compound” is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Phenethylamine, the parent compound of “this compound”, is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines . It regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .Physical And Chemical Properties Analysis

Phenethylamine is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .科学的研究の応用

Degradation of Nitrogen-Containing Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds like (2-Amino-2-phenylethyl)(ethyl)amine. They improve the overall efficacy of treatment schemes for these resistant compounds used in textiles, agriculture, and chemical industries. AOPs like Ozone and Fenton processes are highly reactive towards various amines, dyes, and pesticides. Degradation mechanisms vary with pH, and hybrid methods offer tailored, efficient solutions for specific effluents (Bhat & Gogate, 2021).

Catabolism in Pseudomonas Species

Pseudomonas species can degrade biogenic amines like this compound, using them as carbon and energy sources. These pathways lead to identifying numerous catabolic enzymes, regulators, and transport systems. Understanding these pathways allows the design of genetically manipulated microbes to eliminate amines from various sources, highlighting significant biotechnological applications (Luengo & Olivera, 2020).

Functionalized Metal-Organic Frameworks (MOFs)

Amine-functionalized MOFs, due to the strong interaction between CO2 and basic amino functionalities, have drawn significant attention for CO2 capture. Methods like in situ synthesis, post-modification, and physical impregnation are developed to prepare amine-functionalized MOFs with high CO2 sorption capacity. These MOFs also show potential in catalysis, indicating their broad scientific application scope (Lin, Kong, & Chen, 2016).

作用機序

Safety and Hazards

将来の方向性

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

特性

IUPAC Name |

N'-ethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFXICITKYXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

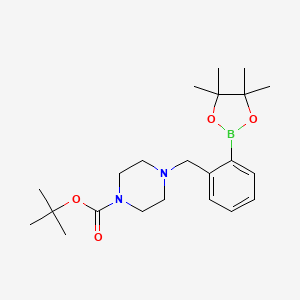

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)

![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)